7-Bromo-4-iodo-1H-benzimidazole
Description
Properties
Molecular Formula |
C7H4BrIN2 |
|---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
4-bromo-7-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |
InChI Key |
LUQMHXKTGXZVRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=CN2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-iodo-1H-benzimidazole typically involves the halogenation of benzimidazole derivatives. One common method is the sequential halogenation of benzimidazole, where bromination is followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents.
Industrial Production Methods: Industrial production of 7-Bromo-4-iodo-1H-benzimidazole may involve optimized halogenation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-iodo-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-4-iodo-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-iodo-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds for Comparison:
5-Bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8)
- Substituents: Bromine at position 5, methyl at position 2.
- Molecular Formula: C₈H₇BrN₂.
- Impact: The methyl group enhances lipophilicity, while bromine’s electron-withdrawing effect stabilizes the aromatic system. This contrasts with 7-Bromo-4-iodo-1H-benzimidazole, where iodine’s larger atomic radius and polarizability may increase steric bulk and alter π-π stacking interactions .
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
- Substituents: Bromine at position 4, thiophene moieties, and methyl groups at 5/4.
- Impact: Thiophene substituents introduce sulfur-based conjugation, enhancing electronic delocalization. The tri-brominated structure in this compound complicates synthesis (50% yield of target product) compared to the dihalogenated 7-Bromo-4-iodo-1H-benzimidazole, which may require milder halogenation conditions .
4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (Compound 53) Substituents: Bromine at position 6, pyrrole-carboxamide side chain. However, the synthesis yield (39%) is lower than typical brominated benzimidazoles, suggesting steric challenges in coupling reactions .
Table 1: Substituent Effects on Physicochemical Properties
Biological Activity
7-Bromo-4-iodo-1H-benzimidazole is a halogenated derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of bromine and iodine atoms, which are believed to enhance its reactivity and biological activity. The molecular formula of 7-Bromo-4-iodo-1H-benzimidazole is , with a molecular weight of approximately 265.03 g/mol.
The biological activity of 7-Bromo-4-iodo-1H-benzimidazole is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The halogen substituents (bromine and iodine) may enhance binding affinity, leading to more effective modulation of these pathways.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties for 7-Bromo-4-iodo-1H-benzimidazole against a range of pathogens. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | < 10 | Ampicillin (100) |
| Escherichia coli | 25 | Ciprofloxacin (25) |
| Candida albicans | 50 | Griseofulvin (500) |
These results indicate that 7-Bromo-4-iodo-1H-benzimidazole exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Anticancer Properties
The anticancer potential of 7-Bromo-4-iodo-1H-benzimidazole has been explored in various studies. Research indicates that the compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, it has been shown to affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving breast cancer cell lines, treatment with 7-Bromo-4-iodo-1H-benzimidazole resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of 7-Bromo-4-iodo-1H-benzimidazole, a comparison with similar benzimidazole derivatives is presented in Table 2.
| Compound Name | Halogen Substituents | Biological Activity |
|---|---|---|
| 4-Bromo-1H-benzimidazole | Bromine | Moderate antibacterial activity |
| 4-Iodo-1H-benzimidazole | Iodine | Low antibacterial activity |
| 7-Bromo-4-iodo-1H-benzimidazole | Bromine & Iodine | High antibacterial & anticancer activity |
This comparative analysis highlights the enhanced biological activities associated with the dual halogenation present in 7-Bromo-4-iodo-1H-benzimidazole.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-Bromo-4-iodo-1H-benzimidazole, considering the reactivity of halogen substituents?
- Methodological Answer : The synthesis typically involves halogenation of a benzimidazole precursor. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation, while iodination may require metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) or direct electrophilic substitution using iodine monochloride (ICl) in acidic media . Sequential halogenation must account for steric and electronic effects; for example, bromine at the 7-position may deactivate the ring, necessitating harsher iodination conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate the target compound.
Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and regioselectivity of halogenation in 7-Bromo-4-iodo-1H-benzimidazole?
- Methodological Answer :
- 1H/13C NMR : The deshielding effect of halogens creates distinct chemical shifts. For example, protons adjacent to bromine (C7) and iodine (C4) exhibit downfield shifts. Coupling constants and NOE correlations further confirm substitution patterns .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, bond angles, and intermolecular interactions (e.g., halogen bonding between iodine and neighboring atoms) .
Q. What safety protocols are essential when handling bromine- and iodine-containing benzimidazoles?
- Methodological Answer :
- Use fume hoods for reactions involving volatile halogenating agents (e.g., ICl).
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Neutralize waste with sodium thiosulfate to reduce halogen toxicity .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during sequential halogenation of the benzimidazole ring?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH of benzimidazole) with tert-butoxycarbonyl (Boc) to direct halogenation to desired positions .
- Order of Halogenation : Introduce iodine first (due to lower electronegativity), followed by bromine, to avoid over-deactivation of the ring .
- Catalysis : Use Pd(0) catalysts for regioselective cross-coupling, minimizing polyhalogenation .
Q. How does the electronic environment of the benzimidazole core influence halogen reactivity and regioselectivity?
- Methodological Answer :
- Bromine (electron-withdrawing) reduces electron density at adjacent positions, making subsequent iodination at the 4-position challenging. Computational studies (DFT) predict charge distribution and guide reaction optimization .
- Substituent effects (e.g., electron-donating groups at C2) can enhance iodination at C4 by increasing local electron density .
Q. What computational methods predict the stability and electronic properties of 7-Bromo-4-iodo-1H-benzimidazole?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer properties. Correlates with experimental UV-Vis and cyclic voltammetry data .
- Retrosynthesis Tools : Platforms like Reaxys and Pistachio predict feasible synthetic pathways by analyzing bond dissociation energies and reaction feasibility scores .
Q. How can HRMS and tandem mass spectrometry differentiate isomeric halogenated benzimidazoles?
- Methodological Answer :
- HRMS : Exact mass measurements (e.g., m/z 322.8762 for C7H4BrIN2) confirm molecular formula. Isotopic patterns (Br/I doublets) distinguish bromine/iodine positions .
- MS/MS Fragmentation : Diagnostic fragments (e.g., loss of HI or HBr) indicate regiochemistry. Collision-induced dissociation (CID) profiles are compared to reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
